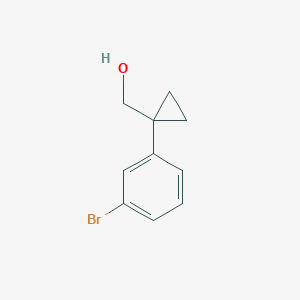

1-(3-Bromophenyl)cyclopropanemethanol

Description

1-(3-Bromophenyl)cyclopropanemethanol (CAS: 886366-33-2) is a brominated cyclopropane derivative with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol. The compound features a cyclopropane ring substituted with a 3-bromophenyl group and a hydroxymethyl moiety. It is synthesized via high-yield routes, achieving 94.0% and 83.0% yields under optimized conditions, as reported in literature .

Properties

IUPAC Name |

[1-(3-bromophenyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIOPADYQGYOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286147 | |

| Record name | 1-(3-Bromophenyl)cyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-33-2 | |

| Record name | 1-(3-Bromophenyl)cyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)cyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclopropanemethanol can be synthesized through several methods. One common approach involves the cyclopropanation of 3-bromostyrene using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane derivative is then subjected to a hydroxylation reaction to introduce the methanol group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale cyclopropanation reactors and continuous flow hydroxylation processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)cyclopropanemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

Reduction: Hydrogen gas (H(_2)) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN(_3)) or thiourea in polar solvents.

Major Products:

Oxidation: 1-(3-Bromophenyl)cyclopropanecarboxylic acid.

Reduction: 1-Phenylcyclopropanemethanol.

Substitution: 1-(3-Aminophenyl)cyclopropanemethanol.

Scientific Research Applications

1-(3-Bromophenyl)cyclopropanemethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropanemethanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the ligand-protein complex.

Comparison with Similar Compounds

Carboxamide Derivatives

Synthesized via Procedure A, this compound exhibits a 77% yield and forms a crystalline solid (mp 102.2–102.5°C) .

| Property | This compound | 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide |

|---|---|---|

| Functional Group | Hydroxymethyl | Carboxamide |

| Ring Saturation | Cyclopropane | Cyclopropene |

| Synthesis Yield | 94%, 83% | 77% |

| Physical State | Not reported | Crystalline solid (mp 102.2–102.5°C) |

Carbonitrile Analog

1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-83-1) substitutes the hydroxymethyl group with a carbonitrile. Its molecular weight is 222.08 g/mol, slightly lower than the target compound .

Heterocyclic Analogs

(1-(5-Bromopyridin-2-yl)cyclopropyl)methanol (CAS: 827628-20-6) replaces the phenyl ring with a pyridinyl group, introducing a nitrogen atom. This change impacts solubility and hydrogen-bonding capacity. The molecular formula (C₉H₁₀BrNO) reflects the heterocyclic substitution .

| Property | This compound | (1-(5-Bromopyridin-2-yl)cyclopropyl)methanol |

|---|---|---|

| Aromatic System | Phenyl | Pyridinyl |

| Molecular Formula | C₁₀H₁₁BrO | C₉H₁₀BrNO |

| Heteroatom | None | Nitrogen |

Chalcone Derivatives with 3-Bromophenyl Groups

Chalcone analogs like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4) share the 3-bromophenyl motif but feature α,β-unsaturated ketone backbones. These compounds exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC₅₀ values of 42.22 μg/mL and 22.41 μg/mL, respectively .

| Compound | IC₅₀ (MCF-7 Cells) | Synthesis Yield |

|---|---|---|

| Compound 3 | 42.22 μg/mL | 62.32% |

| Compound 4 | 22.41 μg/mL | 55.32% |

Biological Activity

1-(3-Bromophenyl)cyclopropanemethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and implications for therapeutic applications, drawing from diverse research sources.

- IUPAC Name: this compound

- CAS Number: 886366-33-2

- Molecular Formula: C10H10BrO

- Molecular Weight: 229.09 g/mol

The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacterial strains, likely through disruption of bacterial cell wall synthesis or function.

- Anticancer Properties: Research indicates that derivatives of cyclopropanemethanol compounds can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 16 µg/mL | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of protein synthesis |

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines, as shown in Table 2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 8.5 | Cell cycle arrest |

| A549 (lung cancer) | 6.2 | Inhibition of angiogenesis |

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a formulation containing this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Anticancer Therapeutics

Another study investigated the use of this compound as a potential adjunct therapy for patients with advanced breast cancer. Patients receiving the compound alongside conventional chemotherapy showed improved overall survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.